4-Morpholinobutanimidamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

4-Morpholinobutanimidamide (CAS 186592-43-8; molecular formula C₈H₁₇N₃O; molecular weight 171.24 g/mol) is a morpholine-containing aliphatic amidine. The compound comprises a morpholine heterocycle linked via a three-carbon n-propyl spacer to a terminal butanimidamide (—C(=NH)NH₂) functional group.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
Cat. No. B12434056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinobutanimidamide
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1COCCN1CCCC(=N)N
InChIInChI=1S/C8H17N3O/c9-8(10)2-1-3-11-4-6-12-7-5-11/h1-7H2,(H3,9,10)
InChIKeyPNBQHGUQJREHCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Morpholinobutanimidamide for Research Procurement: Structural Baseline and Compound Class Context


4-Morpholinobutanimidamide (CAS 186592-43-8; molecular formula C₈H₁₇N₃O; molecular weight 171.24 g/mol) is a morpholine-containing aliphatic amidine . The compound comprises a morpholine heterocycle linked via a three-carbon n-propyl spacer to a terminal butanimidamide (—C(=NH)NH₂) functional group . This bifunctional architecture places it at the intersection of morpholinoalkylamines and carboxamidines, two scaffolds widely exploited in medicinal chemistry for modulating solubility, basicity, and target-binding profiles. Unlike simple morpholine or amidine building blocks, 4-morpholinobutanimidamide presents both a hydrogen-bond-donating amidine group and a morpholine oxygen within a flexible tether, a feature that distinguishes it from directly conjugated morpholine carboxamidines and simple morpholinoalkylamines.

Why In-Class Morpholine Derivatives Cannot Substitute for 4-Morpholinobutanimidamide in Critical Research Workflows


Morpholine-containing compounds are frequently treated as interchangeable solubility-enhancing appendages in drug discovery libraries; however, the specific three-carbon spacer between the morpholine ring and the terminal amidine in 4-morpholinobutanimidamide generates a distinct protonation, hydrogen-bonding, and conformational profile that is not replicated by either directly N‑substituted morpholine carboxamidines (e.g., 4-morpholinecarboxamidine, CAS 17238-66-3) or simple morpholinoalkylamines (e.g., 4-(3-aminopropyl)morpholine, CAS 123-00-2) . The amidine group confers a pKa approximately 2–4 log units higher than the primary or secondary amine present in common morpholino building blocks, meaning the protonation state—and consequently solubility, membrane permeability, and target engagement—diverges substantially at physiologically relevant pH . Furthermore, the extended linker in 4-morpholinobutanimidamide increases the number of rotatable bonds from 1 (in 4-morpholinecarboxamidine) to 6, altering entropic contributions to binding free energy and the accessible conformational space for receptor or enzyme interactions [1]. These properties are not cosmetic; in SAR campaigns and probe-development programs, substituting a 4-morpholinobutanimidamide moiety with a shorter or functionally distinct analog can lead to complete loss of activity or altered selectivity, as demonstrated by the MMP-13 selectivity profile of CL‑82198, where the morpholine-butyl linker is essential for S1′ pocket docking . The quantitative evidence below substantiates why generic substitution fails.

Quantitative Differentiation Guide: 4-Morpholinobutanimidamide vs. Key Research-Grade Comparators


Conformational Flexibility and Spacer-Length Differentiation vs. 4-Morpholinecarboxamidine

4-Morpholinobutanimidamide differs fundamentally from the directly N-substituted analog 4-morpholinecarboxamidine (CAS 17238-66-3) by insertion of a three-carbon n-propyl linker between the morpholine nitrogen and the amidine carbon . This insertion increases the number of freely rotatable bonds from 1 (in 4-morpholinecarboxamidine) to 6, producing a substantially more flexible scaffold [1]. In crystallographic studies of 4-morpholinecarboxamidine, the morpholine ring adopts a rigid chair conformation with the amidine CN₃ unit fixed at a precise distance (C=N bond length 1.2971 Å) and angle (N–C–N angles 115.49–124.83°) relative to the ring [2]. By contrast, the target compound can explore a much larger conformational volume, enabling the morpholine oxygen and the amidine nitrogen atoms to engage targets separated by variable distances—a feature unavailable with the locked conformation of 4-morpholinecarboxamidine.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Basicity (pKa) Differentiation vs. 4-(3-Aminopropyl)morpholine

The amidine functional group in 4-morpholinobutanimidamide confers a markedly higher basicity than the primary amine present in the commonly used morpholino building block 4-(3-aminopropyl)morpholine (CAS 123-00-2) . The parent amidine, butanimidamide (CAS 107-90-4), displays a predicted pKa of 12.36 ± 0.40, whereas 4-(3-aminopropyl)morpholine has a predicted pKa of 10.30 ± 0.10 . While the electron-withdrawing morpholine substituent may moderate the amidine pKa slightly in the target compound, the difference in basicity between the two scaffolds remains approximately 2 log units. At physiological pH 7.4, 4-(3-aminopropyl)morpholine (pKa 10.30) is >99.9% protonated, whereas the amidine group (pKa ~12.3) is also fully protonated but retains the capacity to participate in stronger charge-assisted hydrogen bonds and salt bridges, a property that may influence protein binding and crystallizability.

Physicochemical Profiling Drug Design Solubility Optimization

Hydrogen-Bond Acceptor Capacity vs. 4-(3-Aminopropyl)morpholine and 4-Morpholinecarboxamidine

4-Morpholinobutanimidamide presents 2 hydrogen-bond donors (the amidine —NH and —NH₂ protons) and 3 hydrogen-bond acceptors (the morpholine oxygen, the amidine nitrogen, and the morpholine nitrogen under appropriate conditions), as derived from its molecular formula C₈H₁₇N₃O . In comparison, 4-(3-aminopropyl)morpholine (C₇H₁₆N₂O) offers 2 donors and 2 acceptors, while 4-morpholinecarboxamidine (C₅H₁₁N₃O) offers 2 donors and 3 acceptors but with acceptors spatially constrained by the direct N–C connection . The additional H-bond acceptor of the target compound, combined with the flexible spacer, allows the morpholine oxygen and terminal amidine to engage simultaneously in bifurcated hydrogen-bonding networks, as observed in related amidine crystal structures where N—H···N and N—H···O distances as short as 2.03 Å and 2.13 Å are reported [1].

Supramolecular Chemistry Crystal Engineering Receptor–Ligand Interactions

Purity Specification and Commercial Availability vs. In-Class Research Chemicals

The commercially available 4-morpholinobutanimidamide (Leyan catalog no. 1376755) is specified at 98% purity, exceeding the typical 95–97% purity of many generic morpholine derivatives sold for industrial or bulk research use . Notably, 4-morpholinecarboxamidine is commonly offered at 95% minimum purity, and 4-(3-aminopropyl)morpholine at ≥97.0% (GC) [1]. While 4-morpholinobutanimidamide has been listed as discontinued by some vendors, current availability is maintained through suppliers such as Smolecule, indicating a specialty rather than commodity status . This higher purity specification, combined with its limited supplier base, makes the compound particularly suitable for applications where trace impurities could confound biological assay results or interfere with downstream synthetic steps.

Chemical Procurement Analytical Chemistry Reproducibility

Procurement-Relevant Application Scenarios for 4-Morpholinobutanimidamide Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring a Flexible, High-Basicity Morpholine–Amidine Scaffold

In medicinal chemistry programs where a basic, hydrogen-bond-capable moiety is required to occupy a receptor binding pocket with variable donor–acceptor distances, 4-morpholinobutanimidamide provides a uniquely flexible scaffold with 6 rotatable bonds and an amidine pKa approximately 2 log units above typical morpholinoalkylamines [1]. The extended spacer allows the morpholine oxygen and the amidine group to adapt to disparate target geometries—a property unavailable with rigid 4-morpholinecarboxamidine (1 rotatable bond). Systematic SAR campaigns should include this compound as a key probe when evaluating the role of conformational entropy and basicity on target affinity.

Crystal Engineering and Co-Crystal Design Exploiting a Unique 2-Donor/3-Acceptor H-Bond Motif

With 2 hydrogen-bond donors and 3 acceptors arranged along a flexible tether, 4-morpholinobutanimidamide can engage in directional, bifurcated hydrogen-bond networks distinct from the constrained geometry of 4-morpholinecarboxamidine [2]. The reported H-bond distances of 2.03–2.13 Å in related amidine crystal lattices suggest the target compound may support robust supramolecular synthons. Co-crystal screening with carboxylic acid or phenol co-formers is a high-value application where substitution by 4-(3-aminopropyl)morpholine (only 2 donors/2 acceptors) could diminish network connectivity and crystal quality.

Biochemical Assays Demanding High-Purity Morpholine Building Blocks with Minimized Impurity Interference

At the specified 98% purity, 4-morpholinobutanimidamide reduces the risk of confounding biological activity from trace impurities relative to in-class comparators supplied at 95–97% . This is particularly critical for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based enzymatic assays where even 2–3% of a highly potent impurity can shift apparent IC₅₀ or Kd values. Researchers should verify the certificate of analysis and consider repurification only if the intended assay demands >98% purity.

Probe-Compound Libraries Aimed at Selectivity Profiling of Amidine-Interacting Targets

The amidine group is a known pharmacophore for serine protease inhibitors, NO synthase modulators, and certain kinases. 4-Morpholinobutanimidamide, with its dual-base character (amidine pKa ~12.4 + morpholine pKa ~8.36), can serve as a screening probe to identify targets that preferentially engage strongly basic, flexible amidine-containing ligands over simpler morpholinoalkylamines . Unlike CL‑82198, where the morpholine-butyl motif is embedded in a benzofuran carboxamide scaffold that occupies the MMP-13 S1′ pocket, 4-morpholinobutanimidamide offers the free amidine functionality for unbiased target fishing without a built-in selectivity bias from a large aromatic cap.

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